2-Chloro-5-methyl-4-nitroaniline
Overview
Description
2-Chloro-5-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 2-chloro-5-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .
Another synthetic route involves the chlorination of 5-methyl-2-nitroaniline. This reaction is performed using chlorine gas in the presence of a catalyst such as iron(III) chloride to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction mixture is typically subjected to purification processes such as recrystallization and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substituting Agents: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-5-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Chloro-5-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-5-methyl-4-nitroaniline finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group.
5-Chloro-2-methyl-4-nitroaniline: Similar structure with the chlorine and methyl groups in different positions.
2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-5-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methyl group) and electron-withdrawing (nitro group) substituents on the aromatic ring creates a unique electronic environment that affects its interactions with other molecules .
Properties
IUPAC Name |
2-chloro-5-methyl-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGIZWVZLGVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601760 | |
Record name | 2-Chloro-5-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70902-72-6 | |
Record name | 2-Chloro-5-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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